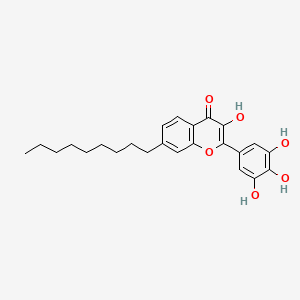![molecular formula C24H22Cl2N2O2 B12600595 5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline CAS No. 648897-11-4](/img/structure/B12600595.png)
5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is a complex organic compound characterized by its unique structure, which includes two quinoline units linked through a central carbon atom, each substituted with chlorine and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with isopropyl bromide under basic conditions to form the isopropoxy derivative. This intermediate is then subjected to further chlorination to introduce the second chlorine atom at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the isopropoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylaniline: This compound shares the isopropyl group but differs in its core structure and functional groups.
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Similar in having chlorine and isopropyl groups but differs in its application and core structure.
Uniqueness
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is unique due to its dual quinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
648897-11-4 |
|---|---|
Formule moléculaire |
C24H22Cl2N2O2 |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
5-chloro-7-(5-chloro-8-propan-2-yloxyquinolin-7-yl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-13(2)29-23-17(11-19(25)15-7-5-9-27-21(15)23)18-12-20(26)16-8-6-10-28-22(16)24(18)30-14(3)4/h5-14H,1-4H3 |
Clé InChI |
QYPVVLPCIMYYBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C2C(=C(C=C1C3=CC(=C4C=CC=NC4=C3OC(C)C)Cl)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



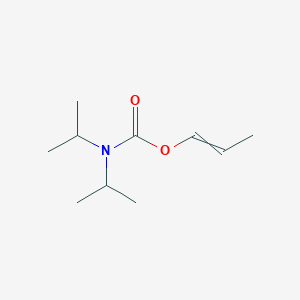
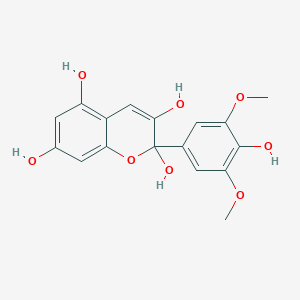
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
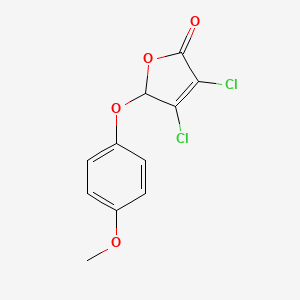
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
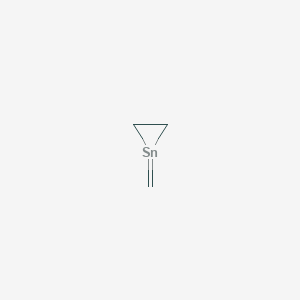
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
